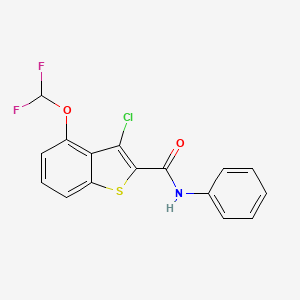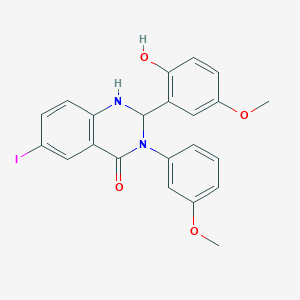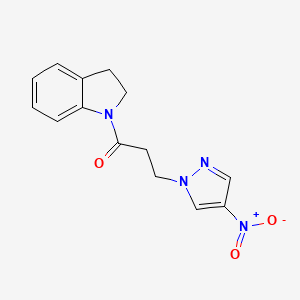
3-chloro-4-(difluoromethoxy)-N-phenyl-1-benzothiophene-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-chloro-4-(difluoromethoxy)-N-phenyl-1-benzothiophene-2-carboxamide is a complex organic compound that belongs to the class of benzothiophenes This compound is characterized by the presence of a benzothiophene core, substituted with a chloro group, a difluoromethoxy group, and a phenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-chloro-4-(difluoromethoxy)-N-phenyl-1-benzothiophene-2-carboxamide typically involves multiple steps. One common method starts with the preparation of 3-chloro-4-(difluoromethoxy)benzoic acid, which is then converted into the corresponding benzothiophene derivative through a series of reactions involving halogenation, cyclization, and amide formation .
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of specific catalysts, solvents, and temperature control to facilitate the reactions efficiently. The process may also involve purification steps such as recrystallization or chromatography to isolate the desired product .
Chemical Reactions Analysis
Types of Reactions
3-chloro-4-(difluoromethoxy)-N-phenyl-1-benzothiophene-2-carboxamide can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another, such as halogenation or nitration.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and halogenating agents like chlorine or bromine. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformation .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions may introduce new functional groups such as nitro or amino groups.
Scientific Research Applications
3-chloro-4-(difluoromethoxy)-N-phenyl-1-benzothiophene-2-carboxamide has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 3-chloro-4-(difluoromethoxy)-N-phenyl-1-benzothiophene-2-carboxamide involves its interaction with specific molecular targets and pathways. This compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Some compounds similar to 3-chloro-4-(difluoromethoxy)-N-phenyl-1-benzothiophene-2-carboxamide include:
- 3-chloro-4-(difluoromethoxy)benzoic acid
- 3-chloro-4-(difluoromethoxy)benzaldehyde
- 3-chloro-4-(difluoromethoxy)phenylamine
Uniqueness
What sets this compound apart from these similar compounds is its unique combination of functional groups and its benzothiophene core. This unique structure imparts specific chemical properties and biological activities that make it valuable for various research and industrial applications.
Properties
Molecular Formula |
C16H10ClF2NO2S |
|---|---|
Molecular Weight |
353.8 g/mol |
IUPAC Name |
3-chloro-4-(difluoromethoxy)-N-phenyl-1-benzothiophene-2-carboxamide |
InChI |
InChI=1S/C16H10ClF2NO2S/c17-13-12-10(22-16(18)19)7-4-8-11(12)23-14(13)15(21)20-9-5-2-1-3-6-9/h1-8,16H,(H,20,21) |
InChI Key |
NFCGOIQHYKOENY-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)NC(=O)C2=C(C3=C(C=CC=C3S2)OC(F)F)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![methyl 2-[({4-[(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)methyl]-5-methyl-1,2-oxazol-3-yl}carbonyl)amino]-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate](/img/structure/B10960919.png)
![2-{[4-chloro-5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]methyl}-8,9,10,11-tetrahydro[1]benzothieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B10960935.png)
![4-Bromo-N-[6-ethyl-2-methyl-4-oxothieno[2,3-D]pyrimidin-3(4H)-YL]-1-methyl-1H-pyrazole-3-carboxamide](/img/structure/B10960940.png)
![5-Acetyl-6-(3-hydroxyphenyl)-9,9-dimethyl-6,8,10,11-tetrahydrobenzo[b][1,4]benzodiazepin-7-one](/img/structure/B10960950.png)
![N-[4-(1-Adamantyl)-1,3-thiazol-2-YL]-4-iodo-1-methyl-1H-pyrazole-3-carboxamide](/img/structure/B10960954.png)
![2-{[1-(3-Fluorophenyl)-2,5-dioxo-2,5-dihydro-1H-pyrrol-3-YL]amino}-N-phenylacetamide](/img/structure/B10960956.png)
![2,5-difluoro-N-[2-(5-methoxy-1H-indol-3-yl)ethyl]benzamide](/img/structure/B10960960.png)

![{2-[(2,4-difluorophenoxy)methyl]phenyl}{4-[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]piperazin-1-yl}methanone](/img/structure/B10960974.png)

![{5-[(1,3-benzodioxol-5-yloxy)methyl]furan-2-yl}(1H-pyrazol-1-yl)methanone](/img/structure/B10960979.png)
![N-{4-[(4-bromo-1H-pyrazol-1-yl)methyl]phenyl}-1,3,6-trimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B10960986.png)
![2-[5-Cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-YL]-N-[2-methyl-4-oxo-6-propylthieno[2,3-D]pyrimidin-3(4H)-YL]acetamide](/img/structure/B10960994.png)

